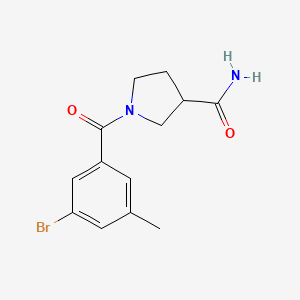![molecular formula C20H22N2O4 B6638531 2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide](/img/structure/B6638531.png)
2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide is a chemical compound with potential applications in scientific research. This compound belongs to the spirochromene family and has been synthesized using a variety of methods. In
Wirkmechanismus
The mechanism of action of 2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide is not fully understood. However, studies have suggested that this compound may exhibit its anti-inflammatory activity through the inhibition of the NF-κB signaling pathway. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide in lab experiments is its potential anti-inflammatory and anticancer activity. Additionally, this compound has been shown to be relatively stable under various conditions. However, a limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide. One potential direction is the investigation of its potential as a therapeutic agent for various inflammatory diseases and cancers. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the development of more efficient synthesis methods and modifications to the compound's structure may lead to the development of more potent analogs with potential applications in scientific research.
Synthesemethoden
2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide has been synthesized using various methods. One such method involves the reaction of 2-pyridin-3-ylphenol with 4-bromo-2,2-dimethyl-1,3-dioxane in the presence of a palladium catalyst. The resulting intermediate is then reacted with N-(4-aminophenyl)acetamide to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide has potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory activity and has been used in studies investigating the role of inflammation in various diseases. Additionally, this compound has been studied for its potential anticancer activity.
Eigenschaften
IUPAC Name |
2-pyridin-3-yloxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19(14-25-15-4-3-9-21-13-15)22-17-12-20(7-10-24-11-8-20)26-18-6-2-1-5-16(17)18/h1-6,9,13,17H,7-8,10-12,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRWMNXPYKUVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C3=CC=CC=C3O2)NC(=O)COC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide](/img/structure/B6638465.png)
![5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide](/img/structure/B6638474.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide](/img/structure/B6638481.png)
![6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide](/img/structure/B6638489.png)
![2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-3-carboxamide](/img/structure/B6638492.png)
![3-methyl-1-propyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-4-carboxamide](/img/structure/B6638502.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B6638507.png)
![2-(2,4-dioxopyrimidin-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylacetamide](/img/structure/B6638509.png)
![3-imidazol-1-yl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638511.png)
![1-ethyl-3,5-dimethyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-4-carboxamide](/img/structure/B6638512.png)
![3-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1,2-oxazole-5-carboxamide](/img/structure/B6638514.png)
![2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazole-3-carboxamide](/img/structure/B6638527.png)
![2-methoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-4-carboxamide](/img/structure/B6638545.png)